2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid
Overview
Description
2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid is a synthetic compound that belongs to the class of imidazole derivatives. It is also known by its chemical name, MPAIB. This compound has been studied extensively for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. In
Scientific Research Applications
Corrosion Inhibition
2-{1-[1-Methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid, a derivative of imidazole, has been studied for its corrosion inhibition properties. Research has found that similar compounds like benzimidazole derivatives effectively inhibit corrosion in metals, particularly mild steel, in acidic environments. These derivatives form a protective layer on the metal surface, reducing corrosion. This is significant for industrial applications where metal longevity is crucial (Ammal, Prajila, & Joseph, 2018).
Antioxidant and Antimicrobial Activities
Another research area is the exploration of this compound's potential in pharmacology, particularly for its antioxidant and antimicrobial properties. Studies on related compounds have demonstrated significant activity against various microbes, including Staphylococcus aureus and Candida albicans. This suggests a potential for developing new antimicrobial agents (Bassyouni et al., 2012).
Anticancer Activity
Compounds structurally similar to 2-{1-[1-Methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid have shown promising results in anticancer studies. Some derivatives have displayed significant antitumor activity against various cancer cell lines, including lung cancer. This opens avenues for further research into their potential as anticancer agents (Jing et al., 2012).
Synthesis and Characterization in Chemistry
These types of compounds are also a focus in the field of synthetic chemistry. Research has been conducted on synthesizing various derivatives and characterizing their structures and properties. This knowledge is fundamental for exploring their applications in different fields, including medicinal chemistry (Anisuzzaman et al., 2000).
Antimicrobial Studies
Continuing in the realm of antimicrobial research, novel fused heterocyclic compounds have been synthesized and tested for antimicrobial activity. These studies contribute to the search for new and effective antimicrobial agents, a crucial area in combating resistant microbial strains (Khairwar, Mishra, & Singh, 2021).
properties
IUPAC Name |
2-[1-(4-pyrazol-1-ylbutan-2-yl)imidazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13(7-11-20-10-4-8-19-20)21-12-9-18-16(21)14-5-2-3-6-15(14)17(22)23/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBNDZLNURDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)N2C=CN=C2C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Pyrazol-1-ylbutan-2-yl)imidazol-2-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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